2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

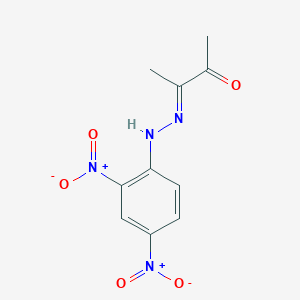

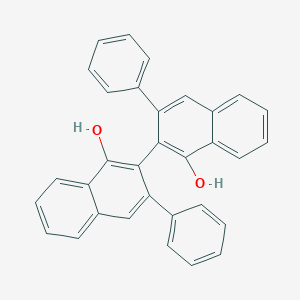

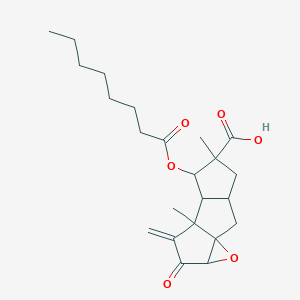

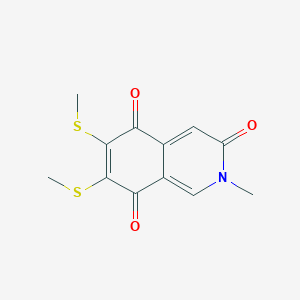

“2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” is a chemical compound with the molecular formula C10H10N4O5 . It is a derivative of 2-butanone, which is also known as methyl ethyl ketone .

Synthesis Analysis

The synthesis of hydrazones, such as “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone”, typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The reaction can be carried out in solution, by mechanosynthesis, or by solid-state melt reactions .Molecular Structure Analysis

The molecular structure of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” can be represented by the InChI string: InChI=1S/C10H10N4O5 . The 3D structure of the molecule can be viewed using computational chemistry software .Chemical Reactions Analysis

The reaction of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” involves the formation of a hydrazone derivative by reaction with hydrazine . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” include a density of 1.4±0.1 g/cm3, a boiling point of 381.9±52.0 °C at 760 mmHg, and a flash point of 184.8±30.7 °C . The compound has a molar refractivity of 63.1±0.5 cm3 and a molar volume of 183.6±7.0 cm3 .Wissenschaftliche Forschungsanwendungen

However, compounds like this are often used in fields such as organic chemistry and analytical chemistry for various purposes, including the synthesis of other compounds or as reagents in chemical reactions. They might also be used in studies investigating their physical and chemical properties, or their interactions with other substances.

- Summary: 2,4-Dinitrophenylhydrazine, a compound similar to 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone, is used in addition-elimination reactions, specifically as a test for the carbon-oxygen double bond in aldehydes and ketones .

- Method: The compound is dissolved in a mixture of methanol and sulfuric acid (known as Brady’s reagent), and a few drops of the aldehyde or ketone are added . A bright orange or yellow precipitate indicates the presence of the carbon-oxygen double bond .

- Results: This reaction is a simple test for an aldehyde or ketone .

- Summary: Compounds like 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone might be included in thermophysical property datafiles used in process simulators, such as Aspen Plus .

- Method & Results: Specific methods and results are not provided in the source .

Addition-Elimination Reactions in Organic Chemistry

Thermophysical Property Datafile for Process Simulators

Laboratory Chemicals and Manufacture of Substances

- Summary: Aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

- Method: The reaction involves the nitrogen acting as the nucleophile instead of the oxygen . The oxygen does act as a nucleophile in competition with N, but it’s a dead-end process .

- Results: Reaction with O gives the reversible formation of a hemiketal. Reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .

- Summary: Compounds like 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone might be included in thermophysical property datafiles used in process simulators, such as Aspen Plus .

- Method & Results: Specific methods and results are not provided in the source .

Formation of Oximes and Hydrazones

Thermophysical Property Datafile for Process Simulators

Laboratory Chemicals and Manufacture of Substances

Eigenschaften

IUPAC Name |

(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O5/c1-6(7(2)15)11-12-9-4-3-8(13(16)17)5-10(9)14(18)19/h3-5,12H,1-2H3/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMZDRNKABQCMK-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430352 |

Source

|

| Record name | 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone | |

CAS RN |

2256-00-0 |

Source

|

| Record name | 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)